molecular formula C25H23N3O3 B379661 2-(2-(4-benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 304643-42-3

2-(2-(4-benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B379661
CAS RN: 304643-42-3
M. Wt: 413.5g/mol
InChI Key: OKSRCVGWPNOLGN-UHFFFAOYSA-N
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Description

The compound “2-(2-(4-benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic molecule that contains a benzoylpiperazine moiety and a benzo[de]isoquinoline-1,3(2H)-dione moiety . These types of compounds are often involved in various biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques would provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzoylpiperazine and benzo[de]isoquinoline-1,3(2H)-dione moieties could potentially undergo a variety of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

  • Halocyclization Research : Yu. L. Zborovskii et al. (2011) explored the halocyclization of a similar compound, leading to hydrohalides which were converted into related diones. This study contributes to the understanding of chemical reactions and transformations involving such compounds (Yu. L. Zborovskii et al., 2011).

  • Antiviral Properties : A. GARCIA-GANCEDO et al. (1979) discovered that certain benzo[de]isoquinoline-diones exhibited inhibitory activity against herpes simplex and vaccinia viruses, highlighting their potential in antiviral research (A. GARCIA-GANCEDO et al., 1979).

  • Antimicrobial Activity : B. Sakram et al. (2018) studied the synthesis of novel diones with antimicrobial properties, demonstrating their effectiveness against various bacterial strains (B. Sakram et al., 2018).

  • Chemical Sensing Applications : Liang Zhang et al. (2020) synthesized derivatives of 1,8-naphthalimide, including a compound similar to the one , for use as efficient reversible colorimetric and fluorescent chemosensors for ion detection (Liang Zhang et al., 2020).

  • Dye Solubility in Supercritical CO2 : M. Hojjati et al. (2008) measured the solubilities of various dyes, including related benzo[de]isoquinoline diones, in supercritical carbon dioxide, contributing to the understanding of dye behaviors in industrial applications (M. Hojjati et al., 2008).

  • Synthesis and Antimicrobial Activity : Bożena Kuran et al. (2012) synthesized aminoalkyl benzo[de]isoquinoline-1,3(2H)-diones and evaluated their antimicrobial activity, highlighting their potential in antimicrobial treatments (Bożena Kuran et al., 2012).

  • Electroluminescent Applications : J. Yun and Jun Yeob Lee (2017) used a benzoisoquinoline-1,3-dione derivative as an electron acceptor in thermally activated delayed fluorescent emitters, showing its potential in electroluminescent device development (J. Yun and Jun Yeob Lee, 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Similar compounds have been found to have activities such as acetylcholinesterase inhibition .

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity and physical and chemical properties . Proper safety precautions should be taken when handling this compound.

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. This could lead to the development of new drugs or therapies .

properties

IUPAC Name

2-[2-(4-benzoylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c29-23(19-6-2-1-3-7-19)27-15-12-26(13-16-27)14-17-28-24(30)20-10-4-8-18-9-5-11-21(22(18)20)25(28)31/h1-11H,12-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSRCVGWPNOLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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